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molecular formula C16H12ClN5O B8736119 7-Chloro-5-((3-methyl-1H-indol-7-yl)amino)pyrido[3,4-d]pyridazin-4(3H)-one

7-Chloro-5-((3-methyl-1H-indol-7-yl)amino)pyrido[3,4-d]pyridazin-4(3H)-one

Cat. No. B8736119
M. Wt: 325.75 g/mol
InChI Key: SWHVJGSDSPDQRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09315500B2

Procedure details

To 5,7-dichloro-3H-pyrido[3,4-d]pyridazin-4-one (180 mg, 0.833 mmol) in DMSO (1 ml) in a sealable vial, was added DIPEA (0.189 ml, 1.083 mmol) and 3-methyl-1H-indol-7-amine (158 mg, 1.083 mmol). The vial was capped to close and the mixture heated on a sandbath at 140° C. for 1 h. The resultant mixture was poured into water (20 ml), and extracted with EtOAc (20 ml). Organic phase was washed with water then brine, dried over Na2SO4, then concentrated under vacuum. The residue was triterated with DCM, then collected by filtration and dried to give title compound as a yellow-mustard coloured solid.
Quantity
180 mg
Type
reactant
Reaction Step One
Name
Quantity
0.189 mL
Type
reactant
Reaction Step One
Quantity
158 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]2[C:8](=[O:12])[NH:9][N:10]=[CH:11][C:6]=2[CH:5]=[C:4]([Cl:13])[N:3]=1.CCN(C(C)C)C(C)C.[CH3:23][C:24]1[C:32]2[C:27](=[C:28]([NH2:33])[CH:29]=[CH:30][CH:31]=2)[NH:26][CH:25]=1.O>CS(C)=O>[Cl:13][C:4]1[N:3]=[C:2]([NH:33][C:28]2[CH:29]=[CH:30][CH:31]=[C:32]3[C:27]=2[NH:26][CH:25]=[C:24]3[CH3:23])[C:7]2[C:8](=[O:12])[NH:9][N:10]=[CH:11][C:6]=2[CH:5]=1

Inputs

Step One
Name
Quantity
180 mg
Type
reactant
Smiles
ClC1=NC(=CC2=C1C(NN=C2)=O)Cl
Name
Quantity
0.189 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
158 mg
Type
reactant
Smiles
CC1=CNC2=C(C=CC=C12)N
Name
Quantity
1 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was capped
CUSTOM
Type
CUSTOM
Details
to close
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (20 ml)
WASH
Type
WASH
Details
Organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(C(NN=C2)=O)C(=N1)NC=1C=CC=C2C(=CNC12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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